molecular formula C8H15N3O2 B12361820 2-Morpholin-4-yl-1,3-diazinan-4-one

2-Morpholin-4-yl-1,3-diazinan-4-one

Cat. No.: B12361820
M. Wt: 185.22 g/mol
InChI Key: SVXQGOGVKOFYOS-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1,3-diazinan-4-one is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,3-diazinan-4-one typically involves the reaction of morpholine with diazinane derivatives under controlled conditions. One common method includes the use of microwave-supported one-pot reactions, which offer the advantages of shorter reaction times and higher yields . The reaction conditions often involve the use of solid bases like MgO in eco-friendly solvents such as ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-yl-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or diazinane ring can be modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products: The major products formed from these reactions include various substituted morpholine and diazinane derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: 2-Morpholin-4-yl-1,3-diazinan-4-one stands out due to its unique combination of morpholine and diazinane rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-morpholin-4-yl-1,3-diazinan-4-one

InChI

InChI=1S/C8H15N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h8-9H,1-6H2,(H,10,12)

InChI Key

SVXQGOGVKOFYOS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(NC1=O)N2CCOCC2

Origin of Product

United States

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